molecular formula C38H31Cl2F2N5O5 B2569906 N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide CAS No. 2460755-44-4

N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide

Cat. No. B2569906
CAS RN: 2460755-44-4
M. Wt: 746.59
InChI Key: JFJAOJOCXZQYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide is a useful research compound. Its molecular formula is C38H31Cl2F2N5O5 and its molecular weight is 746.59. The purity is usually 95%.
BenchChem offers high-quality N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Researchers have synthesized derivatives of this compound and evaluated their antimicrobial activity. Notably, compounds d1, d2, and d3 demonstrated promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species . These derivatives could serve as leads for rational drug design in combating microbial infections.

Anticancer Properties

Cancer remains a significant global health challenge. Compounds that exhibit antitumor activity are of great interest. In vitro screening revealed that compounds d6 and d7 from this family were particularly active against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings suggest that this compound class may hold potential for cancer therapy.

Molecular Docking Studies

To understand the binding mode of these active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) . These insights can guide further optimization and drug development efforts.

Thiazole Nucleus and Medicinal Properties

The thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Its antimicrobial effects may involve blocking bacterial lipid biosynthesis or other mechanisms .

properties

IUPAC Name

N-[2-[2-[[4-[[4-chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H31Cl2F2N5O5/c1-22-6-12-31(29(40)16-22)46-36(50)28-17-24(39)9-13-33(28)52-20-23-7-10-25(11-8-23)45-37(51)32-18-38(41,42)21-47(32)34(48)19-44-35(49)27-14-15-43-30-5-3-2-4-26(27)30/h2-17,32H,18-21H2,1H3,(H,44,49)(H,45,51)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJAOJOCXZQYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)NC(=O)C4CC(CN4C(=O)CNC(=O)C5=CC=NC6=CC=CC=C56)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H31Cl2F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.